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molecular formula C14H20N2OSi B8795231 1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 1-[(1,1-dimethylethyl)dimethylsilyl]-

1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 1-[(1,1-dimethylethyl)dimethylsilyl]-

Cat. No. B8795231
M. Wt: 260.41 g/mol
InChI Key: UMGKSIMKZKVRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652137B2

Procedure details

To a stirred and cooled (0° C.) solution of aldehyde 16 (115 mg, 0.44 mmol) in tert-butanol (3.1 mL) and 2-methyl-2-butene (0.77 mL) was added a solution of NaClO2 (194 mg, 2.1 mmol) and NaH2PO4.H2O (244 mg, 1.8 mmol) in water (2.31 mL) dropwise. When 16 was consumed (TLC) the mixture was partitioned between AcOEt and water. The organic layer was washed with saturated brine (1×), dried (MgSO4), filtered and concentrated to afford acid 11 (20 mg, 16%) as an off-white solid. 1H NMR (400 MHz; CDCl3) δ 0.66 (s, 6H), 0.94 (s, 9H), 6.65 (s, 1H), 7.32 (s, 1H), 8.61 (s, 1H) and 9.03 (s, 1H).
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
solvent
Reaction Step One
Quantity
0.77 mL
Type
solvent
Reaction Step One
Quantity
194 mg
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO4.H2O
Quantity
244 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.31 mL
Type
solvent
Reaction Step Two
Yield
16%

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([CH3:18])([CH3:17])[N:6]1[C:10]2=[N:11][CH:12]=[C:13]([CH:15]=[O:16])[CH:14]=[C:9]2[CH:8]=[CH:7]1)([CH3:4])([CH3:3])[CH3:2].[O-:19]Cl=O.[Na+]>C(O)(C)(C)C.CC(=CC)C.O>[C:1]([Si:5]([CH3:18])([CH3:17])[N:6]1[C:10]2=[N:11][CH:12]=[C:13]([C:15]([OH:19])=[O:16])[CH:14]=[C:9]2[CH:8]=[CH:7]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
115 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](N1C=CC=2C1=NC=C(C2)C=O)(C)C
Name
Quantity
3.1 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
0.77 mL
Type
solvent
Smiles
CC(C)=CC
Step Two
Name
Quantity
194 mg
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
NaH2PO4.H2O
Quantity
244 mg
Type
reactant
Smiles
Name
Quantity
2.31 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When 16 was consumed (TLC) the mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between AcOEt and water
WASH
Type
WASH
Details
The organic layer was washed with saturated brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)[Si](N1C=CC=2C1=NC=C(C2)C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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